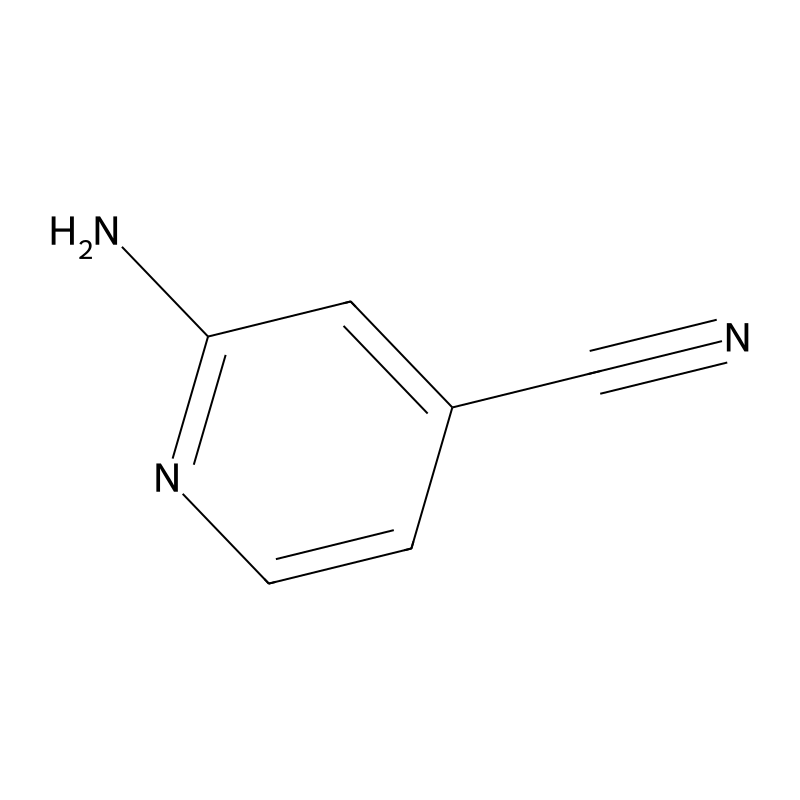

2-Amino-4-cyanopyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry:

- mGluR2 Antagonist: 2-ACP has been studied for its potential role in modulating the activity of metabotropic glutamate receptor 2 (mGluR2), a protein involved in various neurological functions. Studies suggest that 2-ACP may act as an antagonist, meaning it can block the binding of natural molecules to the receptor, potentially impacting neurotransmission and offering insights into the treatment of central nervous system (CNS) disorders. [Source: National Institutes of Health, PubChem - 2-Amino-4-cyanopyridine, ]

Material Science:

- Organic Electronics: Research suggests that 2-ACP possesses properties that could be useful in the development of organic electronic devices. Studies have explored its potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its ability to transport charge carriers. [Source: American Chemical Society - Synthesis and Characterization of Novel Pyridine Derivatives Containing Amino and Cyano Groups, ]

2-Amino-4-cyanopyridine is an organic compound with the chemical formula CHN. It features a pyridine ring substituted with an amino group at the second position and a cyano group at the fourth position. This compound is recognized for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting central nervous system disorders.

- Research suggests that 2-Amino-4-cyanopyridine acts as an antagonist of metabotropic glutamate receptor subtype 2 (mGluR2) [, ]. mGluRs are a family of receptors in the nervous system that play a role in various functions.

- By blocking mGluR2, 2-Amino-4-cyanopyridine may have potential applications in studying and understanding the role of mGluR2 in the central nervous system (CNS) [, ].

- Information regarding the specific hazards associated with 2-Amino-4-cyanopyridine might be limited due to its focus on research applications.

- However, as with most organic compounds, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory following general laboratory safety guidelines [].

- Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating reactions with electrophiles.

- Cyclization Reactions: Under certain conditions, it can undergo cyclization to form more complex heterocycles.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity.

The biological activity of 2-Amino-4-cyanopyridine has garnered attention due to its role as a potential antagonist of metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neurological disorders, making this compound a candidate for therapeutic development. Additionally, studies have indicated its inhibitory effects on carbonic anhydrase isozymes, which are important in physiological processes such as acid-base balance and fluid secretion .

Several methods exist for synthesizing 2-Amino-4-cyanopyridine, including:

- From 2,6-Dibromopyridine-4-carboxylic Acid: This method involves multiple steps, including bromination and subsequent reactions to introduce the amino and cyano groups .

- From 2-Chloro-4-cyanopyridine: Reacting this compound with ammonia in anhydrous ethanol under controlled conditions yields 2-Amino-4-cyanopyridine .

- One-Pot Synthesis: Recent methodologies allow for one-pot synthesis using various aryl aldehydes, simplifying the process and improving yield .

These methods highlight the versatility and accessibility of synthesizing this compound.

2-Amino-4-cyanopyridine has several notable applications:

- Pharmaceutical Development: It serves as a building block for drugs aimed at treating central nervous system disorders.

- Biochemical Research: Its inhibitory properties against carbonic anhydrases make it useful in studying enzyme function and regulation.

- Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Interaction studies involving 2-Amino-4-cyanopyridine focus on its binding affinity and inhibitory effects on specific enzymes and receptors. For example, research has demonstrated its potential to inhibit carbonic anhydrase isozymes, which can be crucial for understanding its therapeutic applications . Furthermore, investigations into its interaction with mGluR2 have opened avenues for developing treatments for neurological conditions .

Several compounds share structural similarities with 2-Amino-4-cyanopyridine. Here are some notable examples:

Uniqueness of 2-Amino-4-Cyanopyridine

What sets 2-Amino-4-cyanopyridine apart from these similar compounds is its specific activity as an mGluR2 antagonist and its unique inhibitory profile on carbonic anhydrase isozymes. The positioning of functional groups on the pyridine ring significantly influences its biological interactions and therapeutic potential.

The development of 2-Amino-4-cyanopyridine is deeply rooted in the broader history of pyridine chemistry. Pyridine, first documented by Scottish scientist Thomas Anderson in 1849, was named from the Greek word "pyr" meaning fire due to its flammability. The chemical structure of pyridine was determined decades later, with Wilhelm Körner and James Dewar suggesting in 1869-1871 that its structure derived from benzene by substituting one C–H unit with a nitrogen atom.

A significant advancement in aminopyridine chemistry came with Aleksei Chichibabin's discovery in 1914 of what became known as the Chichibabin reaction - a method for producing 2-aminopyridine derivatives through the reaction of pyridine with sodium amide. This reaction represented a fundamental synthetic pathway that eventually contributed to the development of various substituted aminopyridines, including cyanopyridine derivatives.

The evolution from basic pyridine chemistry to the specific synthesis and application of 2-Amino-4-cyanopyridine exemplifies the progressive refinement of heterocyclic chemistry throughout the 20th and early 21st centuries. While early pyridine production relied on extraction from coal tar, modern synthetic methods have enabled the targeted production of specifically substituted pyridine derivatives with precisely engineered properties.

Research Significance in Pyridine Scaffold Development

The pyridine scaffold holds exceptional importance in medicinal chemistry as evidenced by its presence in numerous pharmaceuticals. The introduction of cyano and amino functional groups at specific positions creates compounds with distinctive biological activities, making 2-Amino-4-cyanopyridine particularly valuable in drug development research.

2-Amino-4-cyanopyridine (also known as 2-aminoisonicotinonitrile) functions as a metabotropic glutamate receptor 2 (mGluR2) antagonist. This pharmacological activity positions it within an important class of compounds being investigated for treating central nervous system (CNS) disorders, particularly depression. The compound's significance lies in its ability to modulate glutamatergic neurotransmission, a key mechanism in addressing various neuropsychiatric conditions.

The strategic positioning of the amino group at position 2 and the cyano group at position 4 on the pyridine ring creates a molecular structure that enables specific interactions with biological targets. This structural arrangement allows 2-Amino-4-cyanopyridine to interact with mGluR2 receptors as a negative allosteric modulator, potentially offering therapeutic benefits for conditions where glutamate signaling dysregulation plays a role.

Current Research Landscape and Academic Interest

Contemporary research indicates growing interest in 2-Amino-4-cyanopyridine, primarily focused on its potential applications in treating CNS disorders. The compound's role as an mGluR2 antagonist has placed it in a promising position within neuropharmacological research.

Studies examining Group II metabotropic glutamate receptors (including mGluR2) have demonstrated that antagonists of these receptors exhibit antidepressant-like properties in several preclinical models of depression. This finding has stimulated research into compounds like 2-Amino-4-cyanopyridine that can selectively modulate these receptors. The European Medicines Agency and U.S. FDA's interest in novel antidepressant mechanisms has further catalyzed investigation into mGluR2 antagonists.

Current academic research is also exploring the synthetic methodologies for efficient production of 2-Amino-4-cyanopyridine and structurally related compounds. While specific synthetic pathways for 2-Amino-4-cyanopyridine are still being optimized, research on related compounds such as 2-amino-4-fluoropyridine provides insights into potential synthetic routes. These approaches typically involve multi-step processes starting from simpler pyridine derivatives.

The strategic functionalization of 2-Amino-4-cyanopyridine requires a comprehensive understanding of the electronic and steric factors that govern reactivity at different positions of the pyridine ring. The presence of both electron-donating amino and electron-withdrawing cyano substituents creates a unique electronic environment that influences the selectivity and efficiency of functionalization reactions [1] [2].

The carbon-2 position exhibits enhanced reactivity due to its proximity to the pyridine nitrogen atom, which facilitates electrophilic aromatic substitution reactions. This position can be efficiently functionalized using organolithium compounds and Grignard reagents under controlled conditions. The electronic preference for this position stems from the stabilization of intermediate carbanions through resonance with the pyridine nitrogen [3] [4]. Transition metal-catalyzed approaches have also proven effective, with palladium and rhodium complexes demonstrating excellent regioselectivity for carbon-2 functionalization [1].

Carbon-4 position functionalization represents a more challenging synthetic target due to the meta-relationship to the pyridine nitrogen. Recent advances in radical chemistry have enabled selective functionalization at this position through the generation of pyridine-boryl radicals. These bifunctional intermediates serve both as pyridine precursors and boryl radical sources, enabling carbon-carbon bond formation with α,β-unsaturated ketones and other electrophilic partners [5]. The regioselectivity can be enhanced through the use of bulky activation reagents that create steric hindrance between the reagent and specific positions on the pyridine ring [2].

The amino group at the carbon-2 position provides an excellent handle for nitrogen-alkylation reactions. Treatment with alkyl iodides in the presence of potassium carbonate in dimethylformamide typically proceeds with high regioselectivity, favoring nitrogen over oxygen alkylation. This approach has been successfully employed in the synthesis of N-methylated derivatives with enhanced lipophilicity and altered pharmacological properties [6].

| Strategy | Target Position | Common Reagents | Selectivity | Applications |

|---|---|---|---|---|

| C-2 Position Substitution | C-2 | Organolithium compounds, Grignard reagents | High (electronic preference) | Pharmaceutical intermediates |

| C-4 Position Functionalization | C-4 | Boryl radicals, Alkyl halides, Aryl bromides | Moderate to High (with proper activation) | Late-stage functionalization |

| N-Alkylation at Amino Group | N-2 | Alkyl iodides, DMF, K2CO3 | High (nucleophilic preference) | Prodrug development |

| Cyano Group Modification | C-4 Cyano | Reducing agents, Hydrolysis conditions | High (functional group specific) | Amine synthesis |

| Ring Fusion Approaches | Multiple positions | Aldehydes, ketones, cyclization catalysts | Variable (depends on conditions) | Complex heterocycle synthesis |

Hofmann Amide Degradation Approaches

The Hofmann amide degradation reaction represents a powerful methodology for the preparation of amino derivatives from carboxamide precursors of 2-Amino-4-cyanopyridine. This transformation involves the treatment of primary amides with sodium hypobromite or related halogenating agents, leading to the formation of isocyanate intermediates that subsequently hydrolyze to yield primary amines with one fewer carbon atom [7] [8].

The application of Hofmann degradation to 2-Amino-4-cyanopyridine derivatives requires careful consideration of the electronic effects imparted by the existing substituents. The electron-withdrawing nature of the cyano group at the carbon-4 position influences the reactivity of amide functionalities introduced at other positions. When 2-amino-4-carboxamidopyridine derivatives are subjected to Hofmann degradation conditions using sodium hypochlorite and sodium hydroxide at elevated temperatures (60-80°C), the resulting products typically retain the cyano functionality while converting the carboxamide to an amino group [9].

The regioselectivity of Hofmann degradation in cyanopyridine systems can be controlled through the judicious placement of the carboxamide functionality. 4-Cyanopyridine-2-carboxamide derivatives undergo degradation preferentially at the carbon-2 position when treated with bromine and potassium hydroxide under reflux conditions. This selectivity arises from the electronic activation of the carbon-2 position by the pyridine nitrogen, which facilitates the formation of the requisite N-bromoamide intermediate [8].

N-Substituted amide derivatives present additional complexity in Hofmann degradation reactions. The presence of alkyl or aryl substituents on the amide nitrogen can influence both the reaction rate and the stability of intermediates. Mild heating conditions with iodine and sodium hydroxide have proven effective for these substrates, though yields are typically lower due to competing side reactions and the reduced electrophilicity of substituted amides [7].

| Starting Material | Degradation Conditions | Expected Products | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| 2-Amino-4-carboxamidopyridine | NaOCl, NaOH, 60-80°C | 2-Amino-4-aminopyridine | 45-70 | Cyano group stability |

| 4-Cyanopyridine-2-carboxamide | Br2, KOH, reflux conditions | 4-Cyano-2-aminopyridine | 50-85 | Regioselectivity issues |

| N-Substituted amide derivatives | I2, NaOH, mild heating | N-Substituted aminopyridines | 40-65 | N-alkyl group effects |

| Bis-amide pyridine derivatives | NaOBr, aqueous base | Diaminopyridine derivatives | 35-60 | Substrate scope limitations |

Synthetic Diversification Pathways

The development of diverse 2-Amino-4-cyanopyridine derivatives relies on several well-established synthetic methodologies that enable the introduction of various functional groups and structural motifs. Multicomponent reactions have emerged as particularly powerful tools for generating structural diversity in a single synthetic operation [10] [11] [12].

The classic four-component reaction involving aldehydes, ketones, malononitrile, and ammonium acetate provides access to a wide range of 2-amino-3-cyanopyridine derivatives. This methodology can be adapted for the synthesis of 2-Amino-4-cyanopyridine analogs through appropriate choice of starting materials and reaction conditions. The use of vanillin-derived arylidenes with various methylaryl ketones has demonstrated excellent substrate scope, yielding products with diverse substitution patterns in good to excellent yields (75-95%) [6].

Cross-coupling reactions represent another powerful approach for structural diversification. Palladium-catalyzed Suzuki-Miyaura and Stille coupling reactions enable the introduction of aryl and heteroaryl substituents at various positions of the pyridine ring. The compatibility of these reactions with the amino and cyano functionalities makes them particularly valuable for late-stage functionalization of complex molecules [1].

Radical functionalization pathways have gained prominence due to their ability to form carbon-carbon bonds under mild conditions. The generation of pyridine-centered radicals through single-electron reduction of pyridinium salts enables coupling with allylic radicals, providing access to C-4 functionalized derivatives with high regioselectivity. These radical processes often proceed under photochemical conditions, offering excellent functional group tolerance [3] [13].

Nucleophilic substitution reactions provide access to derivatives bearing various nucleophilic substituents. The electron-deficient nature of the pyridine ring, enhanced by the cyano group, facilitates these transformations. Common nucleophiles include alkoxides, thiolates, and secondary amines, which can be introduced regioselectively depending on the substitution pattern and reaction conditions [2].

| Pathway Type | Key Components | Product Diversity | Reaction Efficiency | Scalability |

|---|---|---|---|---|

| Multicomponent Reactions | Aldehydes, ketones, malononitrile, NH4OAc | High (substituent variation) | Good to Excellent (75-95%) | Excellent |

| Cross-Coupling Reactions | Aryl halides, organometallic reagents | High (aryl/heteroaryl incorporation) | Good (60-90%) | Good |

| Radical Functionalization | Radical initiators, coupling partners | Moderate to High | Variable (40-85%) | Moderate |

| Nucleophilic Substitution | Nucleophiles, leaving groups | Moderate | Good (55-80%) | Good |

| Cycloaddition Reactions | Dienes, dienophiles, catalysts | High (complex scaffolds) | Moderate to Good (50-80%) | Moderate |

Design Principles for Novel Derivatives

The rational design of novel 2-Amino-4-cyanopyridine derivatives requires a systematic approach that considers multiple factors including electronic effects, steric constraints, and target biological properties. Electronic modulation represents the most fundamental design principle, involving the strategic placement of electron-withdrawing or electron-donating groups to tune the reactivity and selectivity of the pyridine scaffold [14] [6].

Electronic modulation can be achieved through the introduction of substituents with varying electronic properties. Electron-withdrawing groups such as nitro, trifluoromethyl, and additional cyano functionalities enhance the electrophilic character of the pyridine ring, facilitating nucleophilic substitution reactions. Conversely, electron-donating groups like methoxy, amino, and alkyl substituents increase electron density, promoting electrophilic aromatic substitution reactions [15] [14].

Steric control plays a crucial role in determining regioselectivity and reaction outcomes. The introduction of bulky substituents at strategic positions can prevent unwanted side reactions and direct functionalization to desired sites. For example, the placement of tert-butyl or phenyl groups ortho to reactive centers can block access and force reactions to occur at alternative positions [4] [16].

Hydrogen bonding enhancement represents another important design principle, particularly for applications requiring specific molecular recognition or supramolecular assembly. The incorporation of amide, hydroxyl, and additional amine functionalities creates opportunities for intermolecular hydrogen bonding interactions that can influence biological activity and solid-state properties [14].

Lipophilicity optimization is essential for pharmaceutical applications, as it directly impacts bioavailability and membrane permeation. The balance between hydrophilic and lipophilic character can be fine-tuned through alkyl chain length variation, the introduction of aromatic rings, and the use of bioisosteric replacements. Computational tools such as logP calculations and ADMET prediction models provide valuable guidance in this optimization process [6].

Metabolic stability improvement has become increasingly important in drug design. The incorporation of fluorine atoms and the use of cyclic constraints can significantly reduce metabolic liability by blocking common sites of oxidative metabolism. These modifications often result in compounds with prolonged duration of action and improved pharmacokinetic profiles [17].

| Design Principle | Structural Modifications | Target Properties | Implementation Strategy | Success Metrics |

|---|---|---|---|---|

| Electronic Modulation | Electron-withdrawing/donating groups | Reactivity tuning, selectivity | Substituent effect analysis | Reaction yield, selectivity ratio |

| Steric Control | Bulky substituents at strategic positions | Regioselectivity control | Molecular modeling guidance | X-ray structure confirmation |

| Hydrogen Bonding Enhancement | Amide, hydroxyl, amine functionalities | Supramolecular interactions | Crystallographic studies | Binding affinity measurements |

| Lipophilicity Optimization | Alkyl chain length variation | Bioavailability, membrane permeation | LogP calculations, ADMET prediction | Partition coefficient values |

| Metabolic Stability Improvement | Fluorine incorporation, cyclic constraints | Reduced metabolism, prolonged action | Metabolite identification, blocking | Half-life determination |

XLogP3

GHS Hazard Statements

H301+H311+H331 (25%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H301 (87.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (87.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (12.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant